molecular formula C18H15N5O3S B2910040 N-[(furan-2-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 894998-38-0

N-[(furan-2-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2910040
CAS No.: 894998-38-0
M. Wt: 381.41
InChI Key: MAVOYRDVEAOAFZ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research, particularly as a potential kinase inhibitor scaffold. Its molecular architecture integrates a [1,2,4]triazolo[4,3-a]pyrimidin-7-one core, a privileged structure known for its ability to mimic the purine ring of ATP and bind competitively at the catalytic sites of a diverse range of protein kinases. The presence of the phenyl group at the 5-position and the thioacetamide-linked furfuryl side chain at the 3-position provides key structural features for optimizing selectivity and binding affinity against specific kinase targets. Research into analogous [1,2,4]triazolo[4,3-a]pyrimidine derivatives has demonstrated potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, which are critical targets in oncology and inflammatory disease research. Consequently, this compound serves as a versatile chemical probe for investigating dysregulated kinase signaling pathways in cellular models. Its primary research value lies in the development of novel therapeutic agents for cancer and other proliferative diseases, enabling structure-activity relationship (SAR) studies and the exploration of new mechanisms for interrupting pathological signal transduction.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-15-9-14(12-5-2-1-3-6-12)23-17(20-15)21-22-18(23)27-11-16(25)19-10-13-7-4-8-26-13/h1-9H,10-11H2,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVOYRDVEAOAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The target compound differs from its closest analogs in two key aspects:

Core Heterocycle: Unlike triazole-based analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides), it incorporates a fused triazolo[4,3-a]pyrimidine system. This increases aromaticity and may enhance metabolic stability .

Substituents: The phenyl group at position 5 and the 7-oxo moiety are unique to this compound. Similar compounds often feature halogens (e.g., Cl, F) or methoxy groups on the phenyl ring, which are known to modulate anti-exudative activity .

Table 1: Structural Features of Key Analogs
Compound Core Structure Key Substituents Biological Activity
Target Compound Triazolo[4,3-a]pyrimidine 5-phenyl, 7-oxo, furan-2-ylmethyl Potential anti-inflammatory
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole 4-amino, 5-furan-2-yl Anti-exudative (AEA = 45–72%)
Flumetsulam (from ) Triazolo[1,5-a]pyrimidine 2-sulfonamide, 5-methyl Pesticide (herbicide)

Pharmacological Activity

The anti-exudative activity (AEA) of sulfanyl-acetamide derivatives is highly structure-dependent:

  • Triazole Analogs : Compounds with electron-withdrawing groups (e.g., nitro, chlorine) on the phenyl ring exhibit AEA values of 45–72% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds:

Furan-2-yl Group : Essential for activity; removal reduces AEA by >50% .

Sulfanyl Linker : Critical for binding to inflammatory targets (e.g., COX-2); replacement with ether or amine groups diminishes potency .

Phenyl Substituents: Electron-withdrawing groups (e.g., NO₂, Cl) enhance AEA, while bulky groups (e.g., ethyl) reduce bioavailability .

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